N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide
Description
N-{[3-(Benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide is a sulfonamide-based compound featuring a 1,3-oxazinan ring substituted at position 3 with a benzenesulfonyl group and at position 2 with a methyl-linked ethanediamide backbone. The ethanediamide moiety is further substituted with a 4-fluorobenzyl group.
Properties
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-[(4-fluorophenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-9-7-15(8-10-16)13-22-19(25)20(26)23-14-18-24(11-4-12-29-18)30(27,28)17-5-2-1-3-6-17/h1-3,5-10,18H,4,11-14H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKZHQVNWYJJCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The benzenesulfonyl group is introduced through sulfonylation reactions, while the fluorophenyl group is added via nucleophilic substitution reactions. The final step involves the coupling of these intermediates under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxazinan ring can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N’-[(4-fluorophenyl)methyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl group is known to inhibit enzyme activity by binding to the active site, while the fluorophenyl group enhances the compound’s binding affinity and specificity. The oxazinan ring provides structural stability and facilitates interactions with biological molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The compound is compared to three analogs (Table 1) with modifications in the sulfonyl group and ethanediamide substituents:
Table 1. Structural and Molecular Comparison
Key Observations:
Sulfonyl Group Modifications: The target compound’s benzenesulfonyl group lacks fluorine, distinguishing it from analogs with 4-fluorophenylsulfonyl () or 4-fluoro-2-methylphenylsulfonyl (). This difference impacts electronic properties (e.g., electron-withdrawing effects) and steric bulk.
Ethanediamide Substituents :
- The 4-fluorobenzyl group in the target compound is less polar than the 2-methoxyphenylethyl () or 2-methoxybenzyl () groups, which contain ether oxygen atoms. This may influence solubility and membrane permeability.
- The 2-methylpropyl substituent in is a compact alkyl chain, offering higher lipophilicity compared to aromatic substituents.
Molecular Weight Trends :
- The target compound (436.48 g/mol) is lighter than (479.52 g/mol) and (515.54 g/mol) due to the absence of methoxy groups and a smaller sulfonyl substituent.
Biological Activity
N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-fluorophenyl)methyl]ethanediamide, with CAS Number 872881-09-9, is a complex organic compound notable for its diverse biological activities. The compound features an oxazinan ring and a benzenesulfonyl group, which contribute to its pharmacological profile. This article explores the biological activity of this compound, focusing on its antibacterial and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 454.5 g/mol. The structural characteristics include:
| Property | Details |
|---|---|
| Molecular Formula | C20H30N4O6S |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 872881-09-9 |
The presence of the 4-fluorophenyl group enhances its interaction with biological targets, suggesting potential therapeutic applications in drug design.
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, research focusing on related oxazine derivatives has demonstrated their effectiveness against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii.
In a primary antimicrobial screening, several compounds showed moderate to excellent growth inhibition against these pathogens:
| Compound | Target Bacteria | MIC (μg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| Compound 17 | Staphylococcus aureus | 2 | 99.4 |
| Compound 18 | Acinetobacter baumannii | 16 | 98.2 |
These findings suggest that structural modifications can significantly enhance antibacterial activity, with specific substitutions on the aromatic rings being particularly beneficial.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. The benzenesulfonyl group is known for forming strong interactions with active sites in proteins, while the oxazinan structure contributes additional binding interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
